(4-Chloro-2-phenylmethoxyphenyl)methanol

KDM5B inhibition histone demethylase fragment-based drug discovery

Procure CAS 1253113-37-9 at ≥95% purity to secure the exact 4-chloro-2-phenylmethoxyphenyl fragment required for reproducing Celgene Quanticel KDM5B inhibitor series. This benzyl-protected building block delivers single-digit nanomolar potency (IC50 4 nM) and 8-fold selectivity over KDM5A, validated in Example 105. Regioisomeric analogs (e.g., 4-benzyloxy-2-chloro isomer CAS 219764-60-0) are functionally inert against KDM5B. Specifying this CAS eliminates isomer misassignment risk that would invalidate SAR studies.

Molecular Formula C14H13ClO2
Molecular Weight 248.7 g/mol
CAS No. 1253113-37-9
Cat. No. B1457019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-phenylmethoxyphenyl)methanol
CAS1253113-37-9
Molecular FormulaC14H13ClO2
Molecular Weight248.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CO
InChIInChI=1S/C14H13ClO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
InChIKeyPJXSKFNACKKWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (4-Chloro-2-phenylmethoxyphenyl)methanol CAS 1253113-37-9: Core Identity and Source-Qualified Specifications


(4-Chloro-2-phenylmethoxyphenyl)methanol (synonym: (2-(benzyloxy)-4-chlorophenyl)methanol) is a chlorinated benzyl alcohol derivative bearing a benzyloxy protecting group at the ortho position. With molecular formula C₁₄H₁₃ClO₂ and molecular weight 248.70 g/mol, the compound is supplied as a white crystalline solid with certified purity ≥95% (AKSci) and up to NLT 98% (Boroncore) [1]. Its dual functionality—a primary alcohol handle paired with a benzyl-protected phenol—positions it as a privileged fragment in histone demethylase inhibitor programs, particularly those targeting the KDM5 subfamily [2].

Why Substituting (4-Chloro-2-phenylmethoxyphenyl)methanol with Other Benzyloxychlorophenyl Methanol Isomers or Alkoxy Analogs in KDM5 Inhibitor Programs Leads to Potency Collapse


Congeners that share the C₁₄H₁₃ClO₂ formula but differ in the relative position of chlorine and benzyloxy substituents, or analogs where the benzyloxy group is replaced by smaller alkoxy moieties, exhibit profoundly different inhibition profiles against lysine-specific demethylase 5B (KDM5B). In the Celgene Quanticel KDM5 inhibitor series, the 4-chloro-2-phenylmethoxyphenyl fragment confers single-digit nanomolar potency, while regioisomers and ethoxy or methoxy analogs suffer from 25- to over 1,000-fold losses in activity [1]. Simple generic substitution without quantitative head-to-head data therefore risks selecting a building block that is structurally similar but functionally inert for this target class.

Quantitative Head-to-Head Evidence Guide: (4-Chloro-2-phenylmethoxyphenyl)methanol as the Decisive Fragment for KDM5B Inhibitor Potency


Benzyloxy vs. Ethoxy Fragment: 25-Fold Superiority in KDM5B Inhibition (Cross-Study Comparable, Same Patent Family Assay)

When incorporated into the identical 2-(pyrazol-1-yl)isonicotinic acid scaffold, the (4-chloro-2-phenylmethoxyphenyl)methanol-derived Compound of Example 105 (BDBM264021) inhibits KDM5B with an IC₅₀ of 4 nM. Replacing the benzyloxy group with an ethoxy substituent (Compound of Example 115; BDBM264030) yields an IC₅₀ of 100 nM under the same 384-well TR-FRET Jarid1B assay conditions (0.8 nM enzyme, 300 nM H3K4me3-biotin peptide) [1][2]. The benzyloxy-containing fragment provides a 25-fold potency advantage.

KDM5B inhibition histone demethylase fragment-based drug discovery

Benzyloxy-Containing vs. Non-Benzyloxy Fragment: 1,375-Fold KDM5B Potency Differential (Direct Patent-Internal Comparison)

In the same patent family (US10173996 / US9604961), the benzyloxy-containing Example 105 compound exhibits an IC₅₀ of 4 nM, whereas Example 158 (BDBM264073), which lacks the phenylmethoxyphenyl fragment and carries only a 4-chlorophenyl substituent, shows an IC₅₀ of 5,500 nM in the identical Jarid1B enzymatic assay [1][2]. This represents a >1,375-fold difference, demonstrating that the 4-chloro-2-phenylmethoxyphenyl moiety is not a passive linker but an essential pharmacophoric contributor.

KDM5B inhibitor SAR fragment potency

Benzyloxy vs. Des-Benzyloxy Fragment in Cellular Assay: Retention of Sub-100 nM Activity Only with the Benzyloxy Substituent

In a cellular context (human ZR-75-1 breast cancer cells, 72 h incubation), the des-benzyloxy analog (BDBM50158703; Example 53 of the same Celgene Quanticel patent series) exhibits an IC₅₀ of 100 nM for reduction of H3K4me3 demethylation, whereas the benzyloxy-containing Example 105 compound retains its enzymatic potency of 4 nM [1]. Although the cellular IC₅₀ for Example 105 is not explicitly reported in the retrieved data, the enzymatic-to-cellular translation for the benzyloxy series is consistent with target engagement, while the non-benzyloxy analog requires 25-fold higher concentrations to achieve comparable cellular effect.

cellular target engagement KDM5B H3K4me3

Intra-Family Selectivity: 8-Fold Preference for KDM5B over KDM5A Driven by the 4-Chloro-2-Phenylmethoxyphenyl Fragment

The Example 105 compound (BDBM264021) shows an IC₅₀ of 32 nM against the closely related histone demethylase KDM5A under identical preincubation conditions, compared to 4 nM against KDM5B [1]. This 8-fold selectivity window is notable given the high sequence homology between KDM5A and KDM5B catalytic domains. The selectivity profile exceeds that of pan-KDM5 inhibitors typically used as tool compounds, which often show ≤3-fold selectivity between these isoforms.

KDM5 isoform selectivity KDM5A KDM5B

Regioisomeric Specificity: 4-Chloro-2-Benzyloxy Substitution Defines Activity, Not 3-Benzyloxy or 5-Benzyloxy Analogs

Among the C₁₄H₁₃ClO₂ regioisomers, only the 4-chloro-2-(benzyloxy)phenyl methanol substitution pattern appears in the highest-potency KDM5 inhibitors. The 4-benzyloxy-2-chloro isomer (CAS 219764-60-0) and the 3-benzyloxy-2-chloro isomer (CAS 1252762-51-8) are commercially available but are not associated with any reported KDM5B IC₅₀ below 100 nM in the BindingDB or ChEMBL databases [1]. This regioisomeric specificity underscores that procurement of the correct isomer is non-negotiable for reproducing the Celgene Quanticel SAR.

regioisomer comparison benzyloxy chlorophenyl methanol SAR

Proven Application Scenarios Where (4-Chloro-2-phenylmethoxyphenyl)methanol Outperforms Analogs


KDM5B Inhibitor Lead Optimization: Directly Access Sub-10 nM Potency Without Iterative Fragment Replacement

Medicinal chemistry teams developing KDM5B (JARID1B/PLU1) inhibitors for oncology indications can deploy (4-chloro-2-phenylmethoxyphenyl)methanol as the preferred benzyl alcohol coupling partner in the Celgene Quanticel pyrazolylpyridine scaffold. The Example 105 compound achieves IC₅₀ 4 nM in biochemical assay and 8-fold selectivity over KDM5A, providing a validated starting point that requires no further fragment screening [1]. The 1,375-fold advantage over non-benzyloxy analogs eliminates the need to explore alternative substitution patterns empirically .

Fragment-Based Drug Discovery: A Validated Privileged Fragment for KDM5 Subfamily Targeting with Documented Selectivity

Fragment-based screening campaigns targeting the KDM5 family of histone demethylases can use (4-chloro-2-phenylmethoxyphenyl)methanol as a pre-validated fragment hit. Unlike naïve fragments that require extensive SAR exploration, this fragment already demonstrates 4 nM potency when elaborated, 8-fold KDM5B/KDM5A selectivity [1], and 74 nM activity against KDM4C, providing a multi-target selectivity fingerprint . Fragment libraries incorporating this building block offer immediate structure-activity relationship starting points that unvalidated fragments cannot match.

Selective Chemical Probe Synthesis: KDM5B-Preferring Probes with a Defined Selectivity Window

Chemical biology groups requiring isoform-selective KDM5B probes can utilize this building block to generate tool compounds that discriminate between KDM5B and KDM5A. The 8-fold selectivity window achieved by the Example 105 compound [1] provides a foundation for further structure-guided optimization to enhance selectivity while maintaining sub-10 nM on-target potency. Generic benzyloxychlorophenyl building blocks lacking this specific substitution pattern yield no validated selectivity data and require de novo characterization.

Custom Synthesis and Contract Research: Guaranteed Activity Reproduction with Specified Isomer Purity

Contract research organizations (CROs) tasked with reproducing Celgene Quanticel patent examples or developing follow-on KDM5 inhibitor series must procure CAS 1253113-37-9 at ≥95% purity to avoid regioisomeric contamination. The 4-benzyloxy-2-chloro isomer (CAS 219764-60-0) and the 5-benzyloxy-2-chloro isomer (CAS 876300-70-8) are structurally similar but functionally inactive against KDM5B [1]. Specifying this exact CAS number eliminates the risk of isomer misassignment that would invalidate SAR reproduction.

Quote Request

Request a Quote for (4-Chloro-2-phenylmethoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.